Azetidon Azetidon An impurity of Faropenem. Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections.
Brand Name: Vulcanchem
CAS No.: 76855-69-1
VCID: VC21338495
InChI: InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1
SMILES: CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Molecular Formula: C13H25NO4Si
Molecular Weight: 287.43 g/mol

Azetidon

CAS No.: 76855-69-1

Cat. No.: VC21338495

Molecular Formula: C13H25NO4Si

Molecular Weight: 287.43 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Azetidon - 76855-69-1

CAS No. 76855-69-1
Molecular Formula C13H25NO4Si
Molecular Weight 287.43 g/mol
IUPAC Name [(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
Standard InChI InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1
Standard InChI Key GWHDKFODLYVMQG-UBHAPETDSA-N
Isomeric SMILES C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
SMILES CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Appearance White Solid
Melting Point 108-110 °C

Chemical Structure and Properties

Azetidon possesses a complex molecular structure characterized by the presence of an azetidinone ring, a silyl ether group, and an acetoxy functionality. The compound has a defined stereochemistry that is crucial for its biological activity and synthetic utility.

Chemical Identity

The chemical identity of Azetidon is well-established through various analytical parameters that define its unique molecular characteristics :

ParameterValue
CAS Number76855-69-1
Molecular FormulaC₁₃H₂₅NO₄Si
Molecular Weight287.43 g/mol
IUPAC Name[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate

The compound features multiple stereogenic centers, giving it a defined three-dimensional structure that is essential for its biological interactions and synthetic applications. The R-configuration at these stereogenic centers contributes significantly to its specific activity in pharmaceutical applications .

Structural Features

Azetidon contains several key structural features that define its chemical behavior and biological activity :

  • A four-membered β-lactam (azetidinone) ring, which is the core structural element

  • An acetoxy group at the C-4 position of the azetidinone ring

  • A substituent at the C-3 position containing a tert-butyldimethylsilyloxy protected secondary alcohol

  • Defined stereochemistry at multiple centers (3R,4R,1'R configuration)

These structural features make Azetidon particularly valuable as an intermediate in the synthesis of more complex bioactive molecules, especially carbapenem antibiotics. The presence of the β-lactam ring is particularly significant, as this structural motif is fundamental to the activity of many antibiotics that inhibit bacterial cell wall biosynthesis .

Physical Characteristics

The physical properties of Azetidon contribute to its handling, storage, and application in synthetic procedures. These properties have been well-documented through various analytical techniques and provide important information for researchers working with this compound.

Appearance and Basic Properties

Azetidon appears as a white to light yellow crystalline powder under standard conditions . Its physical state and appearance make it relatively easy to handle in laboratory settings when appropriate safety measures are observed.

Detailed Physical Properties

The following table summarizes the key physical properties of Azetidon :

PropertyValueSource
AppearanceWhite to light yellow crystal powder
Melting Point107-109°C (literature) / 72-74°C
Boiling Point358.3±27.0°C (Predicted) at 760 mmHg
Density1.03±0.1 g/cm³ (Predicted)
Flash Point170.5±23.7°C
Refractive Index1.464
Storage Temperature2-8°C (recommended)
SolubilityAlmost transparent in Methanol
Optical Activity[α]₂₀/D +51°, c = 1 in chloroform

The variation in reported melting points (107-109°C vs. 72-74°C) may be attributed to differences in sample purity, measurement techniques, or possibly different polymorphic forms of the compound. This variability highlights the importance of standardized analytical methods when characterizing such compounds .

Applications and Uses

Azetidon has established applications in pharmaceutical synthesis and continues to be investigated for potential new uses based on its structural features and reactivity.

Pharmaceutical Intermediate

The primary application of Azetidon is as an intermediate in the synthesis of carbapenem antibiotics . Carbapenems represent an important class of β-lactam antibiotics that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. These antibiotics are particularly valuable for treating severe bacterial infections, including those caused by multidrug-resistant organisms.

As a synthetic intermediate, Azetidon provides the core β-lactam structure that is essential for the biological activity of carbapenem antibiotics. The stereochemical configuration of Azetidon is crucial for the correct spatial arrangement of functional groups in the final antibiotic molecules.

Research Applications

Beyond its established role in antibiotic synthesis, Azetidon and related azetidinone derivatives have been investigated for various other biological activities :

  • Antimicrobial properties - expanding beyond traditional antibacterial applications

  • Potential anticancer activities - several azetidinone derivatives have shown promising results in inhibiting cancer cell proliferation

  • Antiviral applications - some azetidinone compounds have demonstrated activity against viruses

  • Enzyme inhibition - including cholesterol absorption inhibitors and protease inhibitors

These diverse potential applications reflect the versatility of the azetidinone scaffold in medicinal chemistry and highlight the importance of compounds like Azetidon in pharmaceutical research .

Hazard TypeClassification
Hazard CodesXi (Irritant), N (Dangerous for the environment)
Risk Statements36-43-51/53
Safety Statements24-26-37-61
Transport ClassificationUN 3077 9/PG 3
Water Hazard Class (Germany)2
Hazard Class9
Packing GroupIII

GHS Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Azetidon carries the following hazard and precautionary statements :

GHS CategoryStatements
Signal WordWarning
Hazard StatementsH317: May cause an allergic skin reaction
H319: Causes serious eye irritation
H411: Toxic to aquatic life with long lasting effects
Precautionary StatementsP273: Avoid release to the environment
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing

These safety classifications indicate that Azetidon should be handled with appropriate personal protective equipment, including gloves, eye protection, and laboratory coats, in well-ventilated areas. Proper disposal procedures should be followed to prevent environmental contamination .

Research Findings and Biological Activities

Research on azetidinone compounds, including derivatives related to Azetidon, has revealed a range of biological activities that highlight the potential therapeutic applications of this class of compounds.

Antibiotic Applications

The most established application of Azetidon is in the synthesis of carbapenem antibiotics, which are known for their broad-spectrum activity against bacteria. Carbapenems are particularly valuable in treating infections caused by multidrug-resistant bacteria due to their stability against many β-lactamase enzymes that typically degrade other β-lactam antibiotics.

Diverse Biological Activities of Azetidinone Derivatives

Scientific literature indicates that compounds containing the azetidinone structure exhibit a wide range of biological activities :

  • Anticancer activity: Several azetidinone derivatives, including compounds designated as 1, 2, 3, and 4 in the scientific literature, have demonstrated antiproliferative effects against various cancer cell lines, including breast, prostate, and colon cancer cells. Some of these compounds have shown activity at nanomolar concentrations .

  • Antiviral properties: Azetidinone-containing compounds have shown activity against viruses, with specific examples mentioned in the scientific literature. For instance, compound 11f demonstrated moderate inhibitory activity against human coronavirus (229E) with an EC₅₀ value of 45 μM, while another isomer showed activity against influenza A virus H1N1 subtype (EC₅₀ = 12 μM by visual CPE score; EC₅₀ = 8.3 μM by TMS score) .

  • Other therapeutic applications: Azetidinone derivatives have been investigated for various other biological activities, including:

    • Antimalarial activity

    • Antitubercular effects

    • Anti-inflammatory properties

    • Antifungal activity

    • Antidepressant effects

    • Nootropic (cognitive-enhancing) properties

  • Enzyme inhibition: Azetidinone derivatives have shown potential as:

    • Cholesterol absorption inhibitors

    • Human tryptase inhibitors

    • Chymase inhibitors

    • Vasopressin V1a antagonists

These diverse biological activities underscore the significance of the azetidinone scaffold in medicinal chemistry and highlight the potential value of Azetidon and its derivatives in various therapeutic applications beyond antibiotic development.

Future Perspectives

The ongoing research on azetidinone compounds suggests several promising directions for future studies involving Azetidon and related compounds.

Expanding Synthetic Applications

Given its well-defined stereochemistry and functional group arrangement, Azetidon could potentially serve as a valuable building block for the synthesis of diverse bioactive molecules beyond carbapenems. Further exploration of its synthetic versatility could lead to new applications in pharmaceutical development .

Medicinal Chemistry Opportunities

The diverse biological activities observed in azetidinone derivatives suggest several promising research directions for Azetidon-based compounds:

  • Development of new antibiotics to address the growing challenge of antimicrobial resistance

  • Investigation of anticancer applications, particularly against resistant tumor types

  • Exploration of antiviral properties, especially against emerging viral threats

  • Structure-activity relationship studies to optimize biological activities

  • Development of dual-action therapeutic agents that combine multiple beneficial properties of azetidinone derivatives

Advanced Formulation and Delivery

Future research might also focus on developing advanced formulation and delivery systems for Azetidon-derived compounds to enhance their stability, bioavailability, and targeted delivery to specific tissues or pathogenic organisms.

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